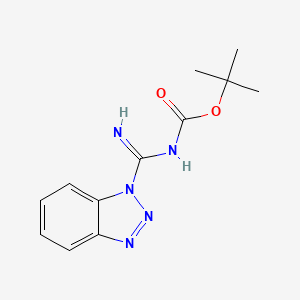

tert-Butyl N-(1H-1,2,3-benzotriazole-1-carboximidoyl)carbamate

描述

属性

IUPAC Name |

tert-butyl N-(benzotriazole-1-carboximidoyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O2/c1-12(2,3)19-11(18)14-10(13)17-9-7-5-4-6-8(9)15-16-17/h4-7H,1-3H3,(H2,13,14,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGFWAERTDCPSEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=N)N1C2=CC=CC=C2N=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-(1H-1,2,3-benzotriazole-1-carboximidoyl)carbamate typically involves the reaction of benzotriazole with tert-butyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

化学反应分析

Types of Reactions

tert-Butyl N-(1H-1,2,3-benzotriazole-1-carboximidoyl)carbamate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzotriazole moiety acts as a leaving group.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Dichloromethane, tetrahydrofuran, ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzotriazole derivatives with additional oxygen-containing functional groups, while reduction may yield amine derivatives .

科学研究应用

tert-Butyl N-(1H-1,2,3-benzotriazole-1-carboximidoyl)carbamate is used in various scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate and benzotriazole derivatives.

Biology: The compound is used in biochemical studies to investigate enzyme inhibition and protein interactions.

Industry: The compound is used in the production of specialty chemicals and materials

作用机制

The mechanism of action of tert-Butyl N-(1H-1,2,3-benzotriazole-1-carboximidoyl)carbamate involves its interaction with molecular targets such as enzymes and proteins. The benzotriazole moiety can act as a ligand, binding to metal ions and modulating their activity. This interaction can affect various biochemical pathways and processes .

相似化合物的比较

Comparison with Structural Analogs

Structural and Functional Group Analysis

The following compounds share structural similarities with the target molecule, differing primarily in substituents and bicyclic frameworks:

Key Observations:

Benzotriazole vs. Benzotriazolylmethyl: The target compound’s carboximidoyl group directly attached to benzotriazole enhances electrophilicity, making it reactive in imine formation or as a leaving group. In contrast, the benzotriazolylmethyl analog (C₂₀H₂₄N₄O₂) has a methylene spacer, reducing electrophilicity but improving steric accessibility for alkylation reactions .

Bicyclic Frameworks: The bicyclo[2.2.2]octane derivative (C₁₄H₂₁NO₃) introduces rigidity, favoring conformational restriction in target molecules. Its formyl group enables further functionalization via reductive amination or condensation .

Heterocyclic Variations: The morpholine-based analog (C₁₂H₂₁NO₄) incorporates a polar oxygen atom, improving solubility. Its (R)-configuration and hydroxyethyl side chain make it valuable in synthesizing chiral catalysts or bioactive molecules .

Reactivity and Stability

- Boc Deprotection : All Boc-protected analogs undergo acid-mediated deprotection (e.g., HCl in dioxane). However, the benzotriazole-carboximidoyl group in the target compound may accelerate deprotection due to electron-withdrawing effects, whereas bicyclic systems (e.g., bicyclo[2.2.2]octane) resist steric hindrance, slowing acidolysis .

- Thermal Stability : Benzotriazole derivatives generally exhibit higher thermal stability than morpholine-based carbamates, which may degrade under prolonged heating due to ring strain .

生物活性

Tert-butyl N-(1H-1,2,3-benzotriazole-1-carboximidoyl)carbamate is a compound belonging to the benzotriazole class, which has garnered attention for its diverse biological activities. Benzotriazoles are known for their potential in medicinal chemistry, particularly due to their ability to interact with various biological targets. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 248.28 g/mol. The compound features a tert-butyl group attached to a benzotriazole moiety, which contributes to its unique chemical properties and biological activities.

Antimicrobial Activity

Benzotriazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant antibacterial effects against various strains such as Escherichia coli and Staphylococcus aureus. In vitro studies have shown that these compounds can inhibit bacterial growth through mechanisms that may involve disruption of cell membrane integrity or interference with metabolic pathways .

Antiparasitic Activity

The antiparasitic potential of benzotriazoles has also been documented. For instance, related compounds have demonstrated efficacy against protozoan parasites such as Trypanosoma cruzi and Entamoeba histolytica. Studies have reported that certain benzotriazole derivatives significantly reduce parasite viability in a dose-dependent manner . The mechanism often involves inhibition of critical enzymatic pathways necessary for parasite survival.

Antiviral Activity

Research into the antiviral properties of benzotriazoles has revealed their potential as inhibitors of viral helicases. Specifically, analogs of benzotriazole have shown promise in inhibiting the helicase activity of viruses such as Hepatitis C Virus (HCV). The introduction of alkyl groups enhances their inhibitory effectiveness, making them potential candidates for antiviral drug development .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in microbial metabolism or viral replication.

- Membrane Disruption : Its hydrophobic nature allows it to integrate into microbial membranes, leading to increased permeability and cell death.

- Interference with Nucleic Acids : Some benzotriazoles have been shown to bind nucleic acids, thereby inhibiting essential processes like replication and transcription in pathogens.

Case Studies

Several studies highlight the efficacy of benzotriazole derivatives:

- Study on Antiparasitic Activity : A study tested a series of benzotriazole derivatives against Trypanosoma cruzi, revealing that specific modifications significantly enhanced their activity compared to standard treatments like metronidazole .

- Antiviral Research : In a study targeting HCV helicase, derivatives with varying alkyl substitutions were synthesized and evaluated for their IC50 values. The most effective derivatives exhibited IC50 values around 6.5 µM .

常见问题

Q. What are the recommended synthetic strategies for tert-butyl carbamate derivatives, and how can reaction conditions be optimized?

The synthesis of tert-butyl carbamate derivatives typically employs Boc (tert-butoxycarbonyl) protection strategies. For example, coupling benzotriazole-based intermediates with tert-butyl carbamate precursors under mild basic conditions (e.g., using DCC or EDC as coupling agents) is common. Optimization involves controlling reaction temperature (0–25°C), solvent selection (e.g., DCM or THF), and monitoring reaction progress via TLC or LC-MS to minimize side reactions like premature deprotection .

Q. Which spectroscopic techniques are critical for characterizing tert-butyl carbamate derivatives?

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm Boc-group integrity (e.g., tert-butyl singlet at ~1.4 ppm in H NMR) and benzotriazole proton environments.

- IR Spectroscopy : Detection of carbonyl stretches (C=O, ~1680–1720 cm) and carbamate N-H bonds (~3300 cm).

- Mass Spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns .

Q. What safety precautions are essential when handling tert-butyl carbamate derivatives in the lab?

- Use fume hoods and personal protective equipment (gloves, goggles) to avoid inhalation (H333) or skin contact (H313).

- Store under inert conditions (argon/nitrogen) to prevent moisture-induced decomposition.

- Follow GHS guidelines for waste disposal, as some derivatives may release hazardous amines upon hydrolysis .

Advanced Research Questions

Q. How can SHELXL refine crystallographic data to resolve ambiguities in tert-butyl carbamate structures?

SHELXL is ideal for refining high-resolution crystal structures of carbamates. Key steps include:

- Twinned Data Handling : Use

TWINandBASFcommands to model twinning, common in flexible carbamate derivatives. - Hydrogen Bond Analysis : Leverage

DFIXandDANGrestraints to refine H-bond networks, critical for understanding crystal packing. - Disorder Modeling : Apply

PARTandSUMPto manage tert-butyl group disorder, ensuring accurate thermal parameter (U) refinement .

Q. How can diastereoselectivity be achieved in intramolecular cyclization of tert-butyl carbamate intermediates?

Diastereocontrol often relies on:

- Chiral Auxiliaries : Use of enantiopure starting materials (e.g., cis/trans-hydroxycyclopentyl carbamates) to direct stereochemistry.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance transition-state organization.

- Catalysis : Chiral Lewis acids (e.g., BINOL-based catalysts) can induce asymmetry during cyclization, as seen in related bicyclic carbamates .

Q. How do hydrogen bonding and crystal packing influence the stability of tert-butyl carbamate derivatives?

X-ray crystallography reveals that carbamates often form 3D networks via N-H···O and C-H···π interactions. For example, benzotriazole moieties participate in π-stacking, while the Boc group stabilizes layers through van der Waals interactions. Computational tools (e.g., Mercury CSD) can map these interactions to predict solubility and melting points .

Q. How to resolve discrepancies between theoretical and experimental NMR data for tert-butyl carbamate derivatives?

- DFT Calculations : Optimize geometry using Gaussian or ORCA and simulate NMR shifts (e.g., via GIAO method).

- Solvent Effects : Account for solvent polarity in simulations (e.g., PCM model for DMSO or CDCl).

- Dynamic Effects : Consider conformational flexibility (e.g., tert-butyl rotation) using molecular dynamics (MD) to match experimental line broadening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。